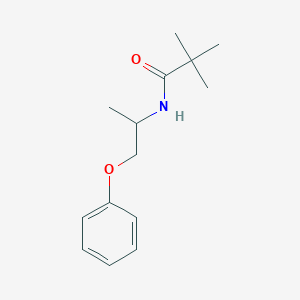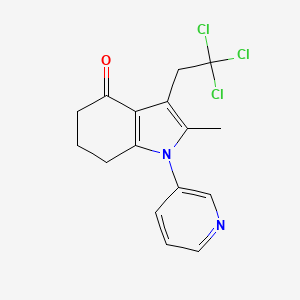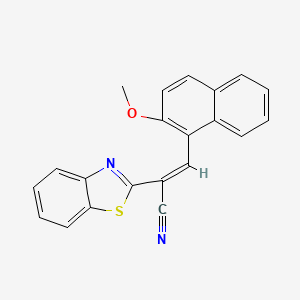
4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has gained interest in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mechanism of Action
4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the JAK2-STAT3 signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. This pathway is frequently dysregulated in cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It also reduces the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
Advantages and Limitations for Lab Experiments
4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the JAK2-STAT3 pathway. However, its efficacy may be limited in certain types of cancer or inflammation, and its toxicity and pharmacokinetics need to be further evaluated.
Future Directions
There are several potential future directions for the research and development of 4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. These include:
1. Clinical trials to evaluate its efficacy and safety in cancer and inflammatory diseases.
2. Combination therapy with other drugs to enhance its therapeutic effects.
3. Development of more potent and selective inhibitors of the JAK2-STAT3 pathway.
4. Investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising small molecule inhibitor that targets the JAK2-STAT3 signaling pathway. Its potential as a therapeutic agent for cancer and inflammatory diseases has been extensively studied, and there are several future directions for its research and development.
Synthesis Methods
The synthesis of 4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-ethylphenylamine to form the corresponding amide. The amide is then treated with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with N-methylmorpholine to yield this compound.
Scientific Research Applications
4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
4-chloro-N-(4-ethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-3-9-4-6-10(7-5-9)16-13(18)12-11(14)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWUORSZDHWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)

![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
![N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide](/img/structure/B5408883.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5408885.png)


![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5408897.png)
![3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one](/img/structure/B5408903.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5408912.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408932.png)
![7-[(5-chloro-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5408937.png)
![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5408943.png)
